Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone is a synthetic peptide derivative known for its role as a cell-permeable inhibitor of caspase-3 and caspase-6. These caspases are crucial enzymes involved in the process of apoptosis, or programmed cell death. The compound is often used in scientific research to study apoptosis and related cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone involves multiple steps, starting with the protection of amino acids and subsequent coupling reactions. The general synthetic route includes:
Protection of Amino Acids: The amino acids are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as HATU or EDCI.
Deprotection: The protecting groups are removed under specific conditions to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis: Using automated peptide synthesizers to handle large quantities of reagents.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions.
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Substitution: The fluoromethylketone group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acids and alcohols.
Oxidation: Yields methionine sulfoxide.
Substitution: Forms substituted fluoromethylketone derivatives
Scientific Research Applications
Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone is widely used in scientific research, particularly in the fields of:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating apoptosis and cell signaling pathways.
Medicine: Exploring potential therapeutic applications in diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: Used in the development of biochemical assays and diagnostic tools
Mechanism of Action
The compound exerts its effects by irreversibly inhibiting caspase-3 and caspase-6. It binds to the active site of these enzymes, preventing them from cleaving their substrates. This inhibition blocks the apoptotic signaling pathways, thereby preventing programmed cell death. The molecular targets include the active sites of caspase-3 and caspase-6, and the pathways involved are the intrinsic and extrinsic apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
Z-VAD-FMK: Another caspase inhibitor with a similar structure but broader specificity.
Z-DEVD-FMK: Specifically inhibits caspase-3 and caspase-7.
Z-IETD-FMK: Targets caspase-8
Uniqueness
Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone is unique due to its specific inhibition of caspase-3 and caspase-6, making it a valuable tool for studying these particular enzymes and their roles in apoptosis .
Properties
IUPAC Name |
methyl 3-[[2-[[5-amino-2-[[4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-fluoro-4-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40FN5O11S/c1-44-24(38)13-20(22(36)15-30)34-27(41)19(11-12-47-3)33-26(40)18(9-10-23(31)37)32-28(42)21(14-25(39)45-2)35-29(43)46-16-17-7-5-4-6-8-17/h4-8,18-21H,9-16H2,1-3H3,(H2,31,37)(H,32,42)(H,33,40)(H,34,41)(H,35,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFITYVNVMNJELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)CF)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40FN5O11S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.